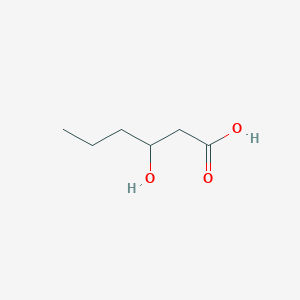

3-Hydroxyhexansäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Hydroxyhexansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein in der organischen Synthese und Polymerchemie eingesetzt.

Biologie: Sie dient als Stoffwechselzwischenprodukt in verschiedenen biochemischen Stoffwechselwegen.

Industrie: Sie wird bei der Herstellung von biologisch abbaubaren Polymeren und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Rolle als Zwischenprodukt in Stoffwechselwegen. Sie beteiligt sich an der β-Oxidation von Fettsäuren, wobei sie durch spezifische Enzyme in 3-Ketohexansäure umgewandelt wird. Diese Umwandlung ist entscheidend für die Energiegewinnung und den Fettstoffwechsel .

Ähnliche Verbindungen:

3-Hydroxybutansäure: Eine weitere hydroxylierte Fettsäure mit ähnlichen biochemischen Rollen.

3-Hydroxydecansäure: Ein längerkettiges Analogon mit vergleichbaren Eigenschaften.

3-Hydroxyhexanoatester: Von this compound abgeleitete Ester mit vielfältigen Anwendungen.

Einzigartigkeit: this compound ist aufgrund ihrer spezifischen Kettenlänge und Hydroxylgruppenposition einzigartig, die ihr eine besondere chemische Reaktivität und biologische Funktion verleihen. Ihre Rolle in Stoffwechselwegen und ihr Potenzial als Biomarker für Stoffwechselstörungen unterstreichen ihre Bedeutung .

Wirkmechanismus

Target of Action

3-Hydroxyhexanoic acid is a naturally occurring short-chain fatty acid (SCFA) found in the human body . It is a product of the breakdown of dietary proteins and is also produced by the gut microbiome . The primary targets of 3-Hydroxyhexanoic acid are the enzymes involved in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers .

Mode of Action

3-Hydroxyhexanoic acid interacts with its targets, the enzymes involved in the synthesis of PHAs, to produce these biodegradable polymers . It serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .

Biochemical Pathways

3-Hydroxyhexanoic acid is involved in the biosynthesis of PHAs . PHAs are natural polyesters comprising various hydroxyalkanoates (HAs) that have been considered as a feasible substitute to conventional petroleum-based plastics . The PHA biosynthetic pathway consists of three enzymes: acetyl-CoA acetyltransferase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC) . Acetoacetyl-CoA is reduced to ®-3-hydroxybutyryl-CoA by PhaB using NADPH as a cofactor .

Pharmacokinetics

3-Hydroxyhexanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This property affects its bioavailability and distribution in the body. More detailed pharmacokinetic studies are needed to fully understand the ADME properties of 3-Hydroxyhexanoic acid.

Result of Action

The action of 3-Hydroxyhexanoic acid results in the production of PHAs, which are biodegradable polymers . These polymers have attracted much attention as environmentally friendly plastics . In biochemical research, 3-Hydroxyhexanoic acid serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .

Action Environment

The action of 3-Hydroxyhexanoic acid can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Moreover, it should be stored sealed, in a dark and cool place, away from fire sources and oxidizing agents for stability .

Biochemische Analyse

Biochemical Properties

3-Hydroxyhexanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with various enzymes and proteins, contributing to the complex network of biochemical reactions. The nature of these interactions is largely determined by the hydrophobicity of 3-Hydroxyhexanoic acid .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyhexanoic acid involves its participation in the fatty acid biosynthesis pathway . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Metabolic Pathways

3-Hydroxyhexanoic acid is involved in the fatty acid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxy Hexanoic Acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents under controlled conditions. Another method includes the hydrolysis of 3-hydroxyhexanoate esters, which can be prepared through esterification reactions .

Industrial Production Methods: In industrial settings, 3-Hydroxy Hexanoic Acid is often produced via microbial fermentation. Certain bacteria, such as Pseudomonas oleovorans and Pseudomonas putida, can synthesize this compound as part of their metabolic processes. The fermentation process involves the cultivation of these bacteria in nutrient-rich media, followed by extraction and purification of the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Hydroxyhexansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 3-Ketohexansäure oxidiert werden.

Reduktion: Die Reduktion von this compound kann Hexansäure oder deren Derivate ergeben.

Veresterung: Die Reaktion mit Alkoholen in Gegenwart von Säurekatalysatoren bildet Ester wie 3-Hydroxyhexanoat.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Wasserstoffgas mit einem Metallkatalysator wie Palladium oder Nickel.

Veresterung: Alkohole (z. B. Methanol, Ethanol) mit Säurekatalysatoren wie Schwefelsäure.

Hauptprodukte:

Oxidation: 3-Ketohexansäure.

Reduktion: Hexansäure.

Veresterung: 3-Hydroxyhexanoatester.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybutanoic Acid: Another hydroxylated fatty acid with similar biochemical roles.

3-Hydroxydecanoic Acid: A longer-chain analog with comparable properties.

3-Hydroxyhexanoate Esters: Esters derived from 3-Hydroxy Hexanoic Acid with varied applications.

Uniqueness: 3-Hydroxy Hexanoic Acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical reactivity and biological functions. Its role in metabolic pathways and potential as a biomarker for metabolic disorders further highlight its significance .

Eigenschaften

IUPAC Name |

3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-36-1 | |

| Record name | Poly(3-hydroxyhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40906794 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-24-9 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

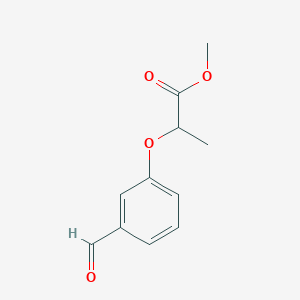

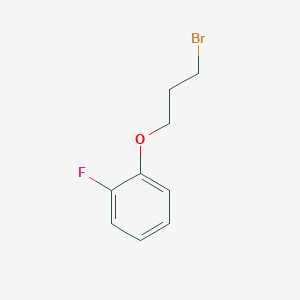

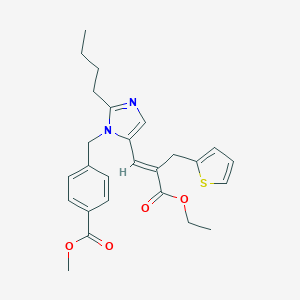

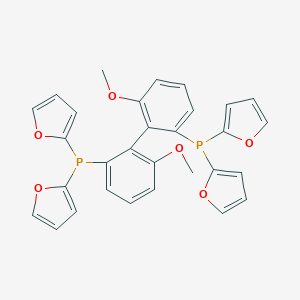

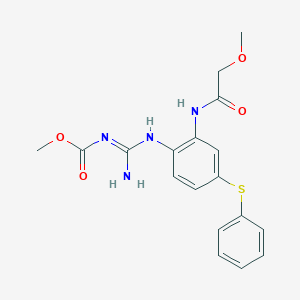

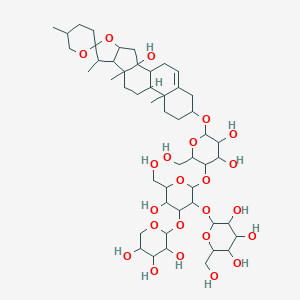

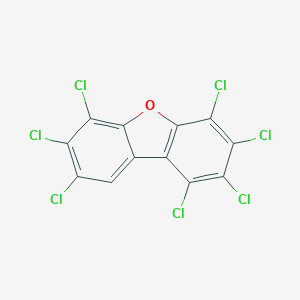

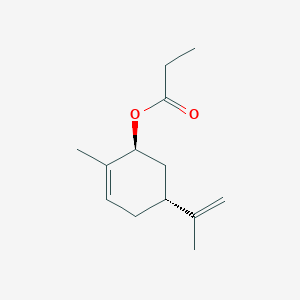

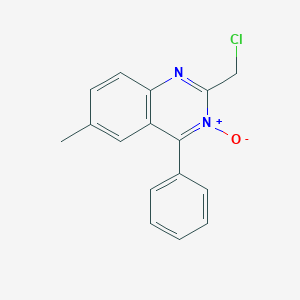

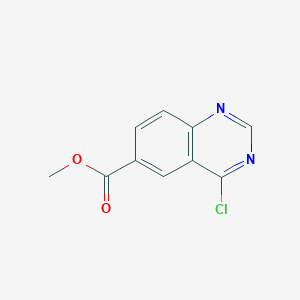

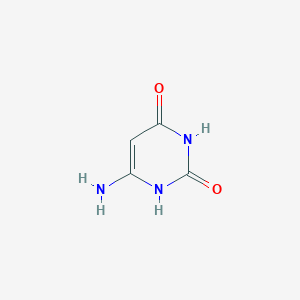

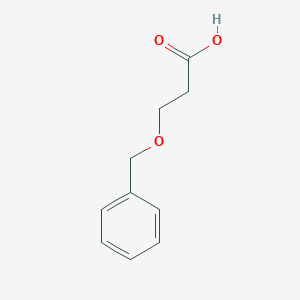

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.